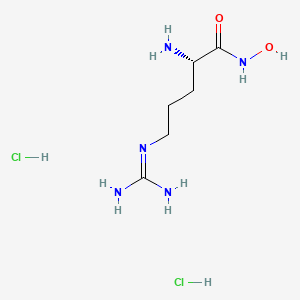

(S)-2-Amino-5-guanidino-N-hydroxypentanamide dihydrochloride

CAS No.:

Cat. No.: VC18533790

Molecular Formula: C6H17Cl2N5O2

Molecular Weight: 262.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H17Cl2N5O2 |

|---|---|

| Molecular Weight | 262.14 g/mol |

| IUPAC Name | (2S)-2-amino-5-(diaminomethylideneamino)-N-hydroxypentanamide;dihydrochloride |

| Standard InChI | InChI=1S/C6H15N5O2.2ClH/c7-4(5(12)11-13)2-1-3-10-6(8)9;;/h4,13H,1-3,7H2,(H,11,12)(H4,8,9,10);2*1H/t4-;;/m0../s1 |

| Standard InChI Key | OLQRLDDSCGCBQT-FHNDMYTFSA-N |

| Isomeric SMILES | C(C[C@@H](C(=O)NO)N)CN=C(N)N.Cl.Cl |

| Canonical SMILES | C(CC(C(=O)NO)N)CN=C(N)N.Cl.Cl |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound’s core structure derives from L-arginine, with critical modifications at the carboxyl terminus. The primary backbone consists of a pentanamide chain, where the α-carbon adopts an S-configuration. The ε-position of the side chain hosts a guanidino group (-NH-C(=NH)-NH₂), while the terminal carboxyl group is replaced by a hydroxamic acid (-CONHOH). The dihydrochloride salt form ensures solubility in aqueous media .

Table 1: Key Structural Identifiers

| Property | Value | Source |

|---|---|---|

| IUPAC Name | (2S)-2-amino-5-(diaminomethylideneamino)-N-hydroxypentanamide; dihydrochloride | |

| Molecular Formula | C₆H₁₇Cl₂N₅O₂ | |

| Molecular Weight | 262.14 g/mol | |

| SMILES (Isomeric) | C(CC@@HN)CN=C(N)N.Cl.Cl | |

| InChIKey | OLQRLDDSCGCBQT-FHNDMYTFSA-N |

Stereochemical Considerations

The S-configuration at the α-carbon is critical for chiral recognition in biological systems. Computational models indicate that the hydroxamic acid group adopts a planar conformation, facilitating hydrogen bonding with target proteins . The guanidino group’s protonation state (pKₐ ~12.5) renders it positively charged under physiological conditions, influencing electrostatic interactions .

Synthesis and Chemical Properties

Synthetic Pathways

The synthesis typically begins with N-hydroxy-L-argininamide (Parent Compound CID 151275), which undergoes hydrochlorination to yield the dihydrochloride salt. Key steps include:

-

Hydroxamation: Introduction of the -NHOH group via reaction with hydroxylamine under alkaline conditions.

-

Salt Formation: Treatment with hydrochloric acid to precipitate the dihydrochloride form .

Reactivity Profile

-

Hydroxamic Acid Group: Participates in chelation with transition metals (e.g., Fe³⁺, Zn²⁺), a property exploited in metalloenzyme inhibition .

-

Guanidino Group: Undergoes nitrosation reactions to form nitric oxide (NO) under oxidative conditions, though this pathway is attenuated compared to free L-arginine due to steric hindrance.

Table 2: Computed Physicochemical Properties

| Property | Value | Relevance |

|---|---|---|

| Hydrogen Bond Donors | 7 | High solubility in polar solvents |

| Topological Polar SA | 140 Ų | Limited membrane permeability |

| Rotatable Bonds | 5 | Conformational flexibility |

| LogP (Predicted) | -3.1 | High hydrophilicity |

Biological Relevance and Mechanism of Action

Enzyme Interactions

The compound’s structural analogy to L-arginine suggests potential as a competitive inhibitor of nitric oxide synthase (NOS). Molecular docking studies propose that the hydroxamic acid group coordinates with the heme iron in NOS, displacing the substrate and reducing NO production .

Pharmacodynamic Considerations

-

Bioavailability: With a topological polar surface area of 140 Ų, passive diffusion across lipid membranes is unlikely, necessitating carrier-mediated transport .

-

Metabolic Stability: Resistance to proteolytic cleavage due to the hydroxamic acid moiety enhances plasma half-life compared to peptide analogs.

Analytical Characterization

Spectroscopic Methods

-

Mass Spectrometry: ESI-MS (positive mode) shows a predominant [M+H]⁺ ion at m/z 263.1, consistent with the molecular weight .

-

NMR: ¹H-NMR (D₂O) exhibits characteristic signals at δ 3.15 ppm (Cγ-H, guanidino) and δ 8.20 ppm (hydroxamic acid -NH).

Chromatographic Behavior

HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN) reveals a retention time of 6.8 minutes, indicating strong hydrophilic interactions.

Applications in Research and Therapeutics

Biochemical Research

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume